5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
Overview
Description
5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is a chemical compound characterized by its bromine and trifluoroethyl groups attached to a pyridin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one typically involves the following steps:
Halogenation: Bromination of pyridin-2-one to introduce the bromine atom at the 5-position.
Trifluoroethylation: Introduction of the trifluoroethyl group at the 1-position through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the bromine atom to form a corresponding bromide.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) can be employed.
Major Products Formed:
Oxidation: Formation of 5-bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one oxides.
Reduction: Production of 5-bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one bromides.
Substitution: Generation of various substituted pyridin-2-ones.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it valuable in drug discovery.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features enable it to modulate biological pathways and potentially treat various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's binding affinity to receptors and enzymes, leading to modulation of biological pathways. The bromine atom plays a crucial role in the compound's reactivity and stability.
Comparison with Similar Compounds
5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one
1-Bromo-2,2,2-trifluoroethylbenzene
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
Uniqueness: this compound stands out due to its pyridin-2-one core, which provides a distinct reactivity profile compared to benzene-based analogs. Its trifluoroethyl group enhances its chemical stability and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
5-bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-1-2-6(13)12(3-5)4-7(9,10)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZLLGYZNDRECU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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